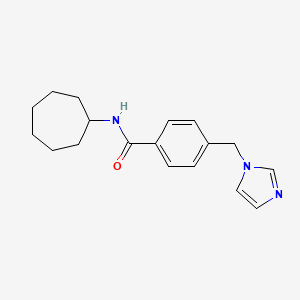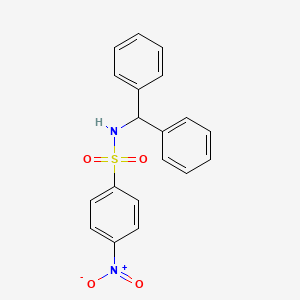![molecular formula C21H18N2O2 B6006138 N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6006138.png)
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, also known as NPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPC belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). NPC has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the formation of a Schiff base between the hydrazone functional group of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide and a target molecule. This reaction can lead to changes in the conformation or activity of the target molecule, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, inhibition of cancer cell growth, and modulation of immune system function. N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide in lab experiments is its versatility – N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide can be used in a variety of assays and experiments to study different biological processes. However, one limitation of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide is its potential toxicity at high concentrations, which can limit its use in certain experiments. Additionally, N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, including:
- Further studies on the mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, including the identification of specific target molecules and pathways involved in its effects.
- Development of new synthetic methods for N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide that are more efficient and cost-effective.
- Exploration of the potential therapeutic applications of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, particularly in the treatment of cancer and inflammatory diseases.
- Investigation of the potential use of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide as a diagnostic tool for detecting ROS and other reactive molecules in cells.
- Studies on the toxicity and safety of N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide, particularly in vivo studies to determine its potential as a therapeutic agent.
Méthodes De Synthèse
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide can be synthesized using a variety of methods, including condensation reactions between 2-hydroxy-1-naphthaldehyde and cyclopropanecarbohydrazide. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, and their detection is important for understanding the mechanisms of oxidative stress in various diseases. N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide has also been used as a tool for studying the role of ROS in cancer cell growth and metastasis.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-11-10-15-8-4-5-9-16(15)19(20)13-22-23-21(25)18-12-17(18)14-6-2-1-3-7-14/h1-11,13,17-18,24H,12H2,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQSZZSTUZVQNG-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylcyclopropanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-(2-furylmethyl)-2-propyn-1-amine](/img/structure/B6006071.png)
![3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)
![N-(1-{1-[2-(4-fluorophenyl)-1-methylethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6006080.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6006088.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6006099.png)
![1-hydroxy-2-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006112.png)
![{3-(2-fluorobenzyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6006117.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6006120.png)


![1-[3-(2-{[ethyl(4-pyridinylmethyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6006146.png)
![[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6006157.png)
![7-[(1-methyl-1H-indol-2-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6006163.png)